3-((4-Chlorophenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline
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Overview
Description
3-((4-Chlorophenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a 4-chlorophenylsulfonyl group, and a 3-methylpiperidin-1-yl substituent. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorophenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the 4-Chlorophenylsulfonyl Group: The quinoline derivative is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to introduce the 4-chlorophenylsulfonyl group.
Attachment of the 3-Methylpiperidin-1-yl Group: Finally, the compound is reacted with 3-methylpiperidine under suitable conditions, often involving a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to attach the 3-methylpiperidin-1-yl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistency and scalability in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the sulfonyl group to a sulfide or thiol derivative is possible under strong reducing conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-((4-Chlorophenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain types of cancer cells, bacteria, or viruses, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may enhance binding affinity to certain proteins, while the quinoline core can intercalate with DNA or RNA, disrupting their function. The piperidine ring may also contribute to the compound’s overall bioactivity by improving its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenylsulfonyl)quinoline: Lacks the piperidine ring, which may reduce its solubility and bioactivity.
3-(Phenylsulfonyl)-4-(3-methylpiperidin-1-yl)quinoline: Lacks the chlorine atom, potentially altering its reactivity and binding properties.
3-((4-Methylphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline: Substitution of the chlorine atom with a methyl group, which may affect its electronic properties and reactivity.
Uniqueness
3-((4-Chlorophenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the 4-chlorophenylsulfonyl group enhances its reactivity and potential for interaction with biological targets, while the 3-methylpiperidin-1-yl group improves its solubility and pharmacokinetic profile.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c1-15-5-4-12-24(14-15)21-18-6-2-3-7-19(18)23-13-20(21)27(25,26)17-10-8-16(22)9-11-17/h2-3,6-11,13,15H,4-5,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXMLUJAMAFJDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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